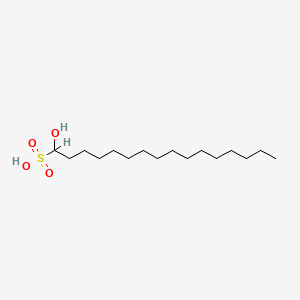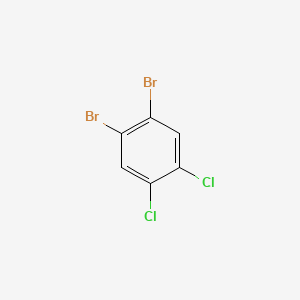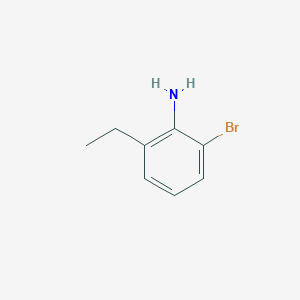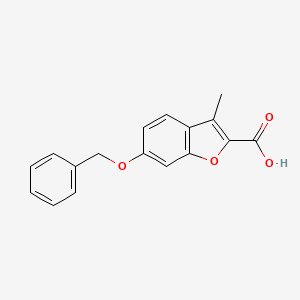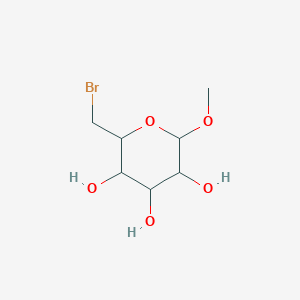
2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol
概要
説明
2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol is an organic compound that belongs to the class of oxanes. This compound features a bromomethyl group attached to the second carbon of the oxane ring, a methoxy group at the sixth position, and three hydroxyl groups at the third, fourth, and fifth positions. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol can be achieved through several methods. One common approach involves the bromomethylation of a precursor compound, such as 6-methoxy-oxane-3,4,5-triol. This reaction typically uses paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromomethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromomethylation processes. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of hydrobromic acid and paraformaldehyde remains common, but the reaction parameters are optimized for large-scale production .
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of aldehydes or ketones.
Reduction Reactions: Formation of methyl derivatives.
科学的研究の応用
2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
作用機序
The mechanism of action of 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The methoxy group can also affect the compound’s electronic properties, further modulating its chemical behavior .
類似化合物との比較
- 2-(Chloromethyl)-6-methoxy-oxane-3,4,5-triol
- 2-(Iodomethyl)-6-methoxy-oxane-3,4,5-triol
- 2-(Hydroxymethyl)-6-methoxy-oxane-3,4,5-triol
Comparison:
- 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol is unique due to the presence of the bromomethyl group, which offers higher reactivity compared to the chloromethyl and iodomethyl analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various chemical transformations.
- 2-(Chloromethyl)-6-methoxy-oxane-3,4,5-triol is less reactive but more stable, making it suitable for reactions requiring milder conditions.
- 2-(Iodomethyl)-6-methoxy-oxane-3,4,5-triol is more reactive but less stable, often used in reactions requiring high reactivity.
- 2-(Hydroxymethyl)-6-methoxy-oxane-3,4,5-triol lacks the halogen atom, making it less reactive but more suitable for hydrogen bonding interactions .
特性
IUPAC Name |
2-(bromomethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACZFVRYLENKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CBr)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995456 | |
| Record name | Methyl 6-bromo-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-26-4, 7465-44-3 | |
| Record name | NSC403456 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC403455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-bromo-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


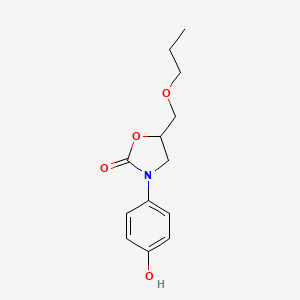
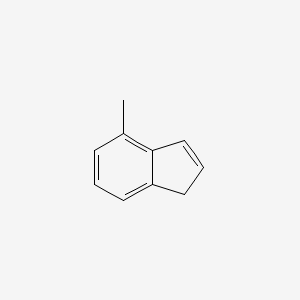
![6-Phenylbenzo[d]thiazol-2-amine](/img/structure/B3056694.png)
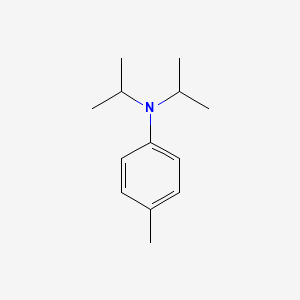


![Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-](/img/structure/B3056701.png)

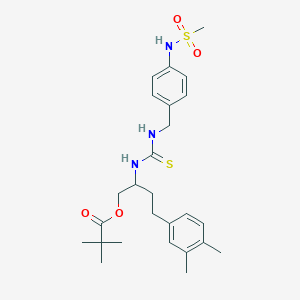
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3056707.png)
